molecular formula C8H9ClN2O2 B569055 6-Chloro-2-ethylaminonicotinic acid CAS No. 1092523-21-1

6-Chloro-2-ethylaminonicotinic acid

Cat. No. B569055
M. Wt: 200.622
InChI Key: SAGPWEDGPJWJDT-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylaminonicotinic Acid is an intermediate in the synthesis of SAR131675 (S139510), a potent and selective VEGFR-3 inhibitor . It has a molecular weight of 200.62 and a molecular formula of C8H9ClN2O2 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-ethylaminonicotinic Acid includes a chlorine atom, two nitrogen atoms, two oxygen atoms, eight carbon atoms, and nine hydrogen atoms . The canonical SMILES representation is CCNC1=C(C=CC(=N1)Cl)C(=O)O .


Physical And Chemical Properties Analysis

6-Chloro-2-ethylaminonicotinic Acid is a green solid . It has a molecular weight of 200.62 and a molecular formula of C8H9ClN2O2 . Its solubility is noted in acetone and ethyl acetate .

Scientific Research Applications

Antioxidant and Nutraceutical Properties

  • Chlorogenic Acid's Role in Metabolic Syndrome : Chlorogenic acid, a phenolic compound, showcases anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties beneficial for treating metabolic syndrome and its associated disorders. Its application spans from nutraceuticals for disease prevention to food additives for preservation, showcasing the compound's dual utility in health promotion and food industry application. This indicates a potential area for 6-Chloro-2-ethylaminonicotinic acid in improving metabolic health and food preservation if similar properties are shared (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Antioxidant Capacity Reaction Pathways

  • ABTS/PP Decolorization Assay : The ABTS radical cation-based assays, used to assess antioxidant capacity, involve complex reaction pathways. Understanding these pathways is crucial for evaluating antioxidants' effectiveness, which could be relevant for studying 6-Chloro-2-ethylaminonicotinic acid's antioxidant properties and their implications in food science and pharmacology (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Reviews

  • Chlorogenic Acid's Pharmacological Review : Chlorogenic Acid (CGA) demonstrates significant therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, among others. This review suggests CGA's potential for treating various disorders, including cardiovascular diseases and diabetes, indicating a possible research direction for 6-Chloro-2-ethylaminonicotinic acid in similar pharmacological applications (Naveed et al., 2018).

properties

IUPAC Name

6-chloro-2-(ethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPWEDGPJWJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-ethylaminonicotinic acid

Synthesis routes and methods I

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml (3.45 mol) of a 70% solution of ethylamine in water is heated at 50° C. for 10 hours. The excess amine is then evaporated under reduced pressure, then a 10% aqueous solution of acetic acid is added until the product is precipitated. The beige solid is filtered, rinsed with cold water and stove-dried. 10.5 g of the expected product is obtained. Yield=62%. Melting point: 158-160° C. MH+: 201.1 (Tr: 7.7 min, condition 1).
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18 g
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Yield
62%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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FC1=CC(F)=NN(F)N1
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Synthesis routes and methods IV

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a 70% solution of ethylamine in water is stirred at ambient temperature for 72 hours. The excess amine is then evaporated under reduced pressure and then a 10% aqueous acetic acid solution is added until the product precipitates. The beige solid is filtered off, rinsed with cold water and dried in an oven. 10.5 g of the expected product are obtained. Melting point: 158-160° C. Yield=62%.
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
62%

Synthesis routes and methods V

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a solution of ethylamine (70% in water) was stirred at ambient temperature for 72 hours. The excess amine was then evaporated off under reduced pressure, and an aqueous solution of acetic acid at 10% was added until the product precipitates. The beige solid was spin-filter-dried, rinsed with cold water and dried in an oven. 10.5 g of the expected product were obtained.
Quantity
18 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
180 mL
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solvent
Reaction Step One
Yield
62%

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